Trigevolol mesylate
Description
Properties
CAS No. |
108289-44-7 |
|---|---|
Molecular Formula |
C22H32N2O10S |
Molecular Weight |
516.6 g/mol |
IUPAC Name |
2-hydroxy-5-[2-[[2-hydroxy-3-[4-(2-methoxyethoxy)phenoxy]propyl]amino]ethoxy]benzamide;methanesulfonic acid |
InChI |
InChI=1S/C21H28N2O7.CH4O3S/c1-27-10-11-29-16-2-4-17(5-3-16)30-14-15(24)13-23-8-9-28-18-6-7-20(25)19(12-18)21(22)26;1-5(2,3)4/h2-7,12,15,23-25H,8-11,13-14H2,1H3,(H2,22,26);1H3,(H,2,3,4) |
InChI Key |
DXYKRAKKHMPKTD-RSAXXLAASA-N |
SMILES |
COCCOC1=CC=C(C=C1)OCC(CNCCOC2=CC(=C(C=C2)O)C(=O)N)O.CS(=O)(=O)O |
Canonical SMILES |
COCCOC1=CC=C(C=C1)OCC(CNCCOC2=CC(=C(C=C2)O)C(=O)N)O.CS(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CGP 1758B; CGP-1758B; CGP1758B. |
Origin of Product |
United States |
Chemical Reactions Analysis
General Reactivity of Mesylates
Mesylates (methanesulfonate esters) are sulfonate derivatives formed by reacting alcohols with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., pyridine or triethylamine). The reaction proceeds via nucleophilic substitution, converting the hydroxyl group into a superior leaving group (mesylate, –OSO₂CH₃) 15.
Key Reaction Steps:
-
Formation of Mesylates :
-
Alcohols react with MsCl to form mesylates through a two-step mechanism:
-
Step 1 : Deprotonation of the alcohol by a base, forming an alkoxide.
-
Step 2 : Nucleophilic attack of the alkoxide on the electrophilic sulfur in MsCl, displacing chloride15.
-
-
Example:
-
-
Substitution Reactions :
Mesylates undergo nucleophilic substitution (SN2) with strong nucleophiles (e.g., halides, amines):Tertiary mesylates may favor SN1 or E1 mechanisms under acidic conditions .
Comparative Data: Mesylates vs. Tosylates
| Property | Mesylates (–OSO₂CH₃) | Tosylates (–OSO₂C₆H₄CH₃) |
|---|---|---|
| Leaving Group Ability | Excellent (weaker base than OH⁻) | Comparable to mesylates |
| Reactivity | Faster with tertiary alcohols | Slower with bulky substrates |
| Mechanism | SN2 predominant | SN2 predominant |
| Base Requirement | Triethylamine or pyridine | Pyridine |
Example 1: Nickel-Catalyzed Cross-Electrophile Coupling
1,3-Dimesylates undergo nickel-catalyzed coupling with Grignard reagents to form cyclopropanes (e.g., eq 1):
Key steps include in situ formation of 1,3-diiodides as intermediates .
Example 2: Mitsunobu Reaction
Mesylates enable stereochemical inversion in alcohol substitution via Mitsunobu conditions (e.g., DEAD, Ph₃P) .
Limitations and Challenges
-
Stability : Mesylates decompose under prolonged acidic or basic conditions .
-
Stereochemical Control : SN2 pathways in bulky systems may lead to undesired byproducts .
Research Gaps
No direct studies on Trigevolol mesylate were identified in the provided sources. Future investigations should focus on:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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